molecular formula C8H7F2NO B1315046 2-Amino-2',4'-difluoroacetophenone CAS No. 643029-92-9

2-Amino-2',4'-difluoroacetophenone

Cat. No. B1315046
CAS RN: 643029-92-9
M. Wt: 171.14 g/mol
InChI Key: ZATXLIJNSXGMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2’,4’-difluoroacetophenone, also known by its CAS number 643029-92-9, is a chemical compound with the formula C8H7F2NO . It is also known by other synonyms such as 2-AMINO-1-(2,4-DIFLUOROPHENYL)ETHANONE and 2,4-Difluorophenacylamine . It falls under the category of Pharmaceutical Intermediates and Bulk Drug Intermediates .


Molecular Structure Analysis

The molecular weight of 2-Amino-2’,4’-difluoroacetophenone is 171.14 and its exact mass is 171.049576 . Its molecular formula is C8H7F2NO . The compound has a topological polar surface area of 43.1, a heavy atom count of 12, and a complexity of 174 .


Physical And Chemical Properties Analysis

2-Amino-2’,4’-difluoroacetophenone has a density of 1.3±0.1 g/cm3 . Its boiling point is 255.9±30.0 °C at 760 mmHg , and it has a flash point of 108.6±24.6 °C . The compound has a refractive index of 1.510 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-2’,4’-difluoroacetophenone: serves as a precursor in the synthesis of various heterocyclic compounds. Its amino and ketone functional groups make it a versatile starting material for constructing complex molecules like quinazolines . These heterocycles are significant in medicinal chemistry due to their pharmacological properties.

Development of Fluorinated Pharmaceuticals

The presence of fluorine atoms in 2,4-Difluorophenacylamine makes it valuable for the development of fluorinated pharmaceuticals. Fluorine’s unique properties can enhance the biological activity, stability, and membrane permeability of therapeutic agents .

Agricultural Chemical Research

While not directly used in agriculture, derivatives of 2-Amino-2’,4’-difluoroacetophenone can be synthesized and evaluated for their potential as herbicides or pesticides. The fluorine substituents could affect the biological activity of these compounds in controlling pests and weeds .

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . In case of a fire, use dry chemical, carbon dioxide or alcohol-resistant foam to extinguish .

properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATXLIJNSXGMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476745
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

643029-92-9
Record name 2-Amino-1-(2,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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